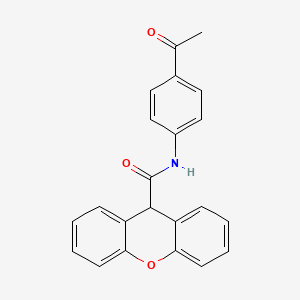

![molecular formula C20H24F2N4O2 B5560789 2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction The compound "2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one" belongs to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been explored for various pharmacological activities, including antihypertensive properties and potential inhibition effects on neural Ca uptake (Caroon et al., 1981; Tóth et al., 1997).

Synthesis Analysis The synthesis of compounds related to the target molecule often involves multi-step organic reactions, typically starting from specific benzyl and oxadiazole derivatives. Although specific synthesis details for the exact compound were not found, similar structures have been synthesized through methods involving Michael addition reactions, followed by cyclization reactions, which might be applicable (Tsukamoto et al., 1995).

Scientific Research Applications

Antihypertensive Activity : One of the earliest studies on related compounds, focusing on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, demonstrated significant antihypertensive activity. These compounds were tested for their efficacy as mixed alpha- and beta-adrenergic receptor blockers, showing potential in lowering blood pressure without significant orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Trifluoromethyl Heterocycles Synthesis : Research has also explored the synthesis of diverse trifluoromethyl heterocycles from a single precursor, demonstrating the chemical versatility of similar compounds. This approach utilized rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the compound's role in facilitating the synthesis of a wide range of heterocyclic compounds (Honey et al., 2012).

NK2 Receptor Antagonists : Another study focused on the synthesis of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds, including variations of the structure , showed significant NK2 receptor binding affinity and antagonist activity in guinea pig trachea, indicating potential for treating respiratory conditions (Smith et al., 1995).

Chemical Stability and Reactivity : Investigations into the chemical stability and reactivity of related compounds, such as 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, have provided insights into their potential for producing novel spiropyrazoline compounds through Boulton–Katritzky rearrangement. This research underscores the structural and reactive versatility of these compounds, facilitating the development of new chemical entities (Kayukova et al., 2018).

Lactone Derivatives Synthesis : Further research has explored the transformation of certain esters into carbo(hetero)cyclospirobutanoic lactones, demonstrating the compound's utility in the synthesis of complex lactone structures. This work highlights its role in the generation of novel organic compounds with potential pharmacological applications (Kuroyan et al., 1995).

properties

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O2/c1-2-17-23-24-18(28-17)12-25-5-3-20(4-6-25)10-19(27)26(13-20)11-14-7-15(21)9-16(22)8-14/h7-9H,2-6,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSHECKSCJHTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN2CCC3(CC2)CC(=O)N(C3)CC4=CC(=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-7-phenyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5560710.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

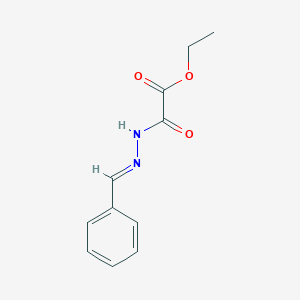

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

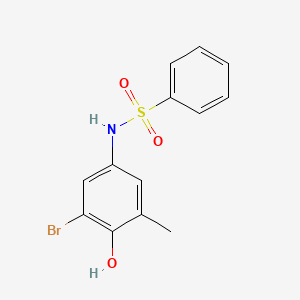

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)